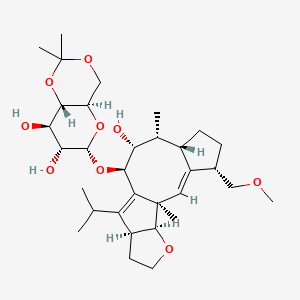
Fusicoccin A-Thf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fusicoccin A-THF is a semisynthetic derivative of fusicoccin A, a diterpene glucoside phytotoxin produced by the fungus Phomopsis amygdali. Fusicoccin A is known for its ability to stabilize interactions between 14-3-3 proteins and phosphorylated ligand proteins, which play a crucial role in regulating the serine/threonine kinase signaling pathway in eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fusicoccin A-THF involves several steps, starting from the natural product fusicoccin ASpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation of Phomopsis amygdali to obtain fusicoccin A, followed by chemical modifications to introduce the THF ring. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Fusicoccin A-THF undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities and improved pharmacological properties .
Scientific Research Applications
Fusicoccin A-THF has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study protein-protein interactions and signaling pathways.
Biology: Investigated for its role in modulating cellular processes and its potential as a tool for studying plant physiology.
Medicine: Explored for its potential as an antitumor agent and its ability to stabilize 14-3-3 protein interactions, which are implicated in various diseases.
Industry: Potential applications in agriculture for controlling plant growth and improving crop yields
Mechanism of Action
Fusicoccin A-THF exerts its effects by stabilizing the interactions between 14-3-3 proteins and phosphorylated ligand proteins. This stabilization enhances the binding of 14-3-3 proteins to their targets, leading to the activation of downstream signaling pathways. The compound’s ability to modulate these interactions makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Fusicoccin A: The parent compound, known for its phytotoxic effects and ability to induce stomatal opening in plants.
Cotylenin A: Another fusicoccane diterpenoid with similar structural features but different biological activities.
Brassicicenes: A subclass of fusicoccanes produced by the fungus Alternaria brassicicola, lacking the C-9 hydroxyl group.
Uniqueness
Properties
Molecular Formula |
C32H50O9 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-[[(1R,2E,4S,7S,8R,9R,10R,13S,17S)-9-hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C32H50O9/c1-15(2)22-19-10-11-37-29(19)32(6)12-20-17(13-36-7)8-9-18(20)16(3)24(33)28(23(22)32)40-30-26(35)25(34)27-21(39-30)14-38-31(4,5)41-27/h12,15-19,21,24-30,33-35H,8-11,13-14H2,1-7H3/b20-12-/t16-,17-,18+,19+,21-,24-,25-,26-,27-,28-,29+,30-,32-/m1/s1 |
InChI Key |
VVWLHUXTBJWIOB-YGTMNZBKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@@H]4[C@@H](CCO4)C(=C3[C@H]([C@@H]1O)O[C@@H]5[C@@H]([C@H]([C@H]6[C@H](O5)COC(O6)(C)C)O)O)C(C)C)C)COC |
Canonical SMILES |
CC1C2CCC(C2=CC3(C4C(CCO4)C(=C3C(C1O)OC5C(C(C6C(O5)COC(O6)(C)C)O)O)C(C)C)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



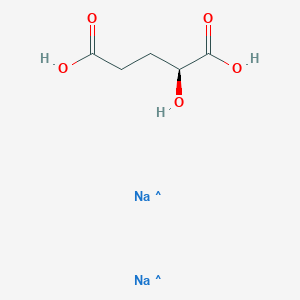
![N-[3-(diethylamino)propyl]-2-(9-fluoro-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide](/img/structure/B10822759.png)
![2-(7-bromo-12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B10822761.png)
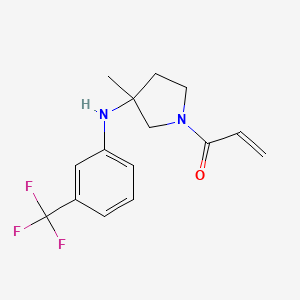
![(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-pent-2-enylcyclopentyl]acetyl]amino]pentanoic acid](/img/structure/B10822787.png)
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[6.4.0.0^2,6]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide](/img/structure/B10822788.png)
![dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate](/img/structure/B10822792.png)
![2-[[12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B10822800.png)
![4-[[12-(3-Methylpiperidin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B10822803.png)
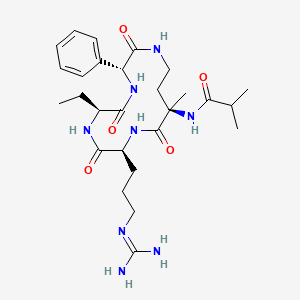
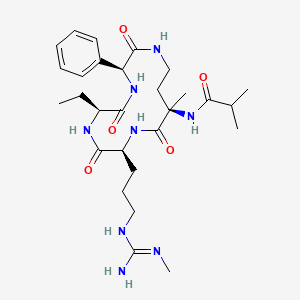
![10-[(3-Carboxyphenyl)methoxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B10822827.png)

